molecular formula C11H12BrNO3S B1461415 1-((3-Bromophenyl)sulfonyl)piperidin-4-one CAS No. 1152584-50-3

1-((3-Bromophenyl)sulfonyl)piperidin-4-one

Cat. No. B1461415
CAS RN: 1152584-50-3
M. Wt: 318.19 g/mol
InChI Key: KQBQUKFHVLMKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular weight of “1-((3-Bromophenyl)sulfonyl)piperidin-4-one” is 318.19 g/mol. It has a structure that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . Of these, the most common type is electrophilic substitution . Many of the reagents used to achieve these substitutions will be familiar to you in connection with electrophilic addition reactions to alkenes .


Physical And Chemical Properties Analysis

The density of “1-((3-Bromophenyl)sulfonyl)piperidin-4-one” is 1.6±0.1 g/cm3 . Its boiling point is 449.2±55.0 °C at 760 mmHg . The compound has 4 H bond acceptors and 0 H bond donors .

Scientific Research Applications

Synthesis of Medicinal Compounds

1-((3-Bromophenyl)sulfonyl)piperidin-4-one: is a valuable intermediate in the synthesis of various medicinal compounds. Its piperidine core is a common motif in many pharmaceuticals, and the sulfonyl and bromophenyl groups offer points of functionalization for further chemical modifications .

Biological Activity Studies

This compound can be used in biological studies to explore its interaction with biological targets. The bromophenyl group, in particular, may be investigated for its potential to act as a pharmacophore, contributing to the biological activity of the molecule .

Development of Antinociceptive Agents

Derivatives of piperidine have shown antinociceptive effects, which are useful in pain management. Research into 1-((3-Bromophenyl)sulfonyl)piperidin-4-one could lead to the development of new pain relief medications .

Chemical Biology Probes

The compound’s unique structure makes it a candidate for the development of chemical biology probes. These probes can be used to tag or modify proteins and enzymes, allowing researchers to study biological processes in real-time .

Pharmacokinetics and Metabolism

Studying the pharmacokinetics and metabolism of 1-((3-Bromophenyl)sulfonyl)piperidin-4-one can provide insights into how it is absorbed, distributed, metabolized, and excreted in the body. This information is crucial for drug development .

Reference Standard for Analytical Testing

As a compound with a well-defined structure, 1-((3-Bromophenyl)sulfonyl)piperidin-4-one can serve as a reference standard in analytical chemistry, helping to ensure the accuracy and reliability of pharmaceutical testing .

Safety and Hazards

As of now, there is limited information available on the safety and hazards of “1-((3-Bromophenyl)sulfonyl)piperidin-4-one”. It is not intended for human or veterinary use and is typically used for research purposes.

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field. Therefore, future research may focus on discovering and evaluating potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-(3-bromophenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S/c12-9-2-1-3-11(8-9)17(15,16)13-6-4-10(14)5-7-13/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBQUKFHVLMKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-Bromophenyl)sulfonyl)piperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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